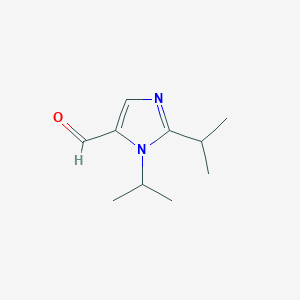
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two isopropyl groups attached to the imidazole ring and an aldehyde functional group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the imidazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,2-Bis(propan-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 1,2-Bis(propan-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
科学的研究の応用
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function and activity.
類似化合物との比較
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1,2-Bis(diisopropylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene: Used as an initiator in the synthesis of high molecular mass polyacrylamide.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2,3-di(propan-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-9(6-13)12(10)8(3)4/h5-8H,1-4H3 |
InChIキー |
MVDOTEFIYWHJKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(N1C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



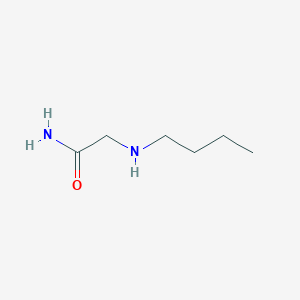
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
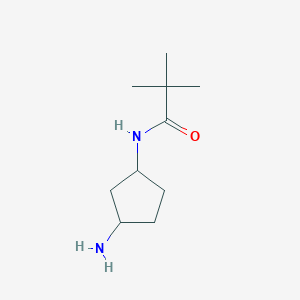


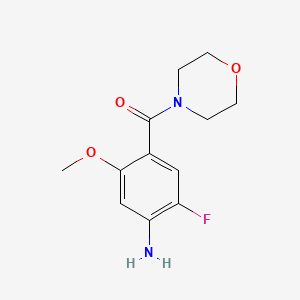
![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
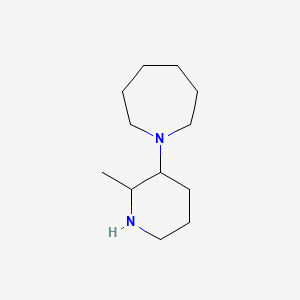
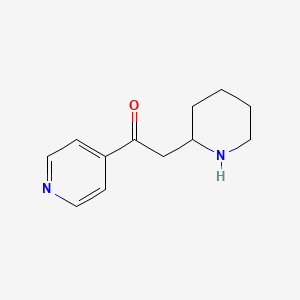
![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
